molecular formula C19H25NO4 B13089364 1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

Cat. No.: B13089364
M. Wt: 331.4 g/mol
InChI Key: KSDLSVAKWUVSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC name for this compound, 1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid , reflects its intricate spirocyclic architecture. Breaking this down:

  • Spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine] : Indicates a spiro junction at the fourth carbon of a partially saturated naphthalene ring (2,3-dihydro-1H-naphthalene) and the fourth position of a pyrrolidine ring. The "spiro" designation signifies a single atom shared between the two rings, creating a perpendicular orientation that restricts conformational flexibility.
  • 1'-[(2-methylpropan-2-yl)oxycarbonyl] : Specifies the tert-butoxycarbonyl (Boc) group attached to the first position of the pyrrolidine ring. This moiety acts as a protective group for amines, enhancing solubility and stability during synthetic procedures.
  • 3'-Carboxylic acid : Denotes a carboxylic acid functional group at the third position of the pyrrolidine ring, introducing acidity and potential for further derivatization.

The structural depiction (Figure 1) reveals a naphthalene system fused to a pyrrolidine ring via a spiro carbon, with the Boc group and carboxylic acid positioned to enable selective reactivity. The SMILES string CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=CC=CC=C23)C(=O)O further clarifies the connectivity.

Table 1: Key Molecular Descriptors
Property Value Source
Molecular Formula $$ \text{C}{19}\text{H}{25}\text{NO}_{4} $$
Molecular Weight 331.4 g/mol
CAS Registry Number 1923056-76-1
SMILES CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=CC=CC=C23)C(=O)O

Alternative Naming Conventions in Literature

While the IUPAC name provides unambiguous identification, literature often employs shorthand or context-specific nomenclature. Common alternatives include:

  • 1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid : Emphasizes the dihydro nature of the naphthalene ring and the Boc group’s position.
  • VPC99267 : A vendor-specific alphanumeric code used in chemical catalogs.
  • Spirocyclic Boc-protected pyrrolidine carboxylic acid : A functional-group-centric descriptor highlighting the Boc protection and carboxylic acid.

These variations arise from disciplinary conventions—for example, medicinal chemists may prioritize functional groups, while synthetic chemists focus on stereoelectronic effects.

Relationship to Spirocyclic and Bicyclic Compound Classes

This compound belongs to the spirocyclic class, defined by two rings sharing a single atom. Unlike bicyclic systems (e.g., decalin or norbornane), where rings share two adjacent atoms, spirocyclic structures like this molecule exhibit orthogonal ring planes, conferring unique steric and electronic properties.

Key Differentiators:
  • Spiro vs. Bicyclic : The spiro junction in this compound (shared carbon between naphthalene and pyrrolidine) contrasts with bicyclic systems like bicyclo[2.2.1]heptane (norbornane), where rings share two carbons.
  • Conformational Rigidity : The spiro arrangement restricts rotation, favoring specific conformations that influence reactivity and binding affinity in downstream applications.
  • Synthetic Versatility : The Boc group and carboxylic acid enable modular modifications, making this compound a versatile precursor in heterocyclic chemistry.

For instance, brominated derivatives (e.g., 6-bromo variants) illustrate how halogenation at the naphthalene ring expands utility in cross-coupling reactions, as seen in CAS 1957130-63-0.

Structural and Functional Implications

The tert-butoxycarbonyl group’s steric bulk shields the pyrrolidine nitrogen from undesired nucleophilic attacks, while the carboxylic acid offers a handle for amidation or esterification. Computational models (e.g., InChIKey KSDLSVAKWUVSLK-UHFFFAOYSA-N) predict strong hydrogen-bonding capacity at the carboxylic acid, critical for crystallinity and solubility.

In synthetic pathways, this compound’s spiro core often serves as a rigid scaffold for constructing kinase inhibitors or GPCR modulators, where planar aromatic systems and defined stereochemistry are paramount. For example, analogous spiro compounds in Evogliptin synthesis leverage similar conformational constraints to enhance target selectivity.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2,3-dihydro-1H-naphthalene-4,4'-pyrrolidine]-3'-carboxylic acid

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-11-15(16(21)22)19(12-20)10-6-8-13-7-4-5-9-14(13)19/h4-5,7,9,15H,6,8,10-12H2,1-3H3,(H,21,22)

InChI Key

KSDLSVAKWUVSLK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCC3=CC=CC=C23)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

  • Starting materials: Substituted naphthalene derivatives with reactive sites (e.g., halogen or carbonyl groups) and pyrrolidine or its derivatives.
  • Cyclization: The spiro junction is formed via intramolecular nucleophilic substitution or cycloaddition reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic center on the naphthalene ring or its side chain.
  • Conditions: Acidic or basic catalysis, often under reflux in polar aprotic solvents like DMF or DMSO, can facilitate cyclization.

Introduction of the Tert-butoxycarbonyl (Boc) Protecting Group

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) is commonly used to protect the pyrrolidine nitrogen.
  • Procedure: The spirocyclic amine intermediate is treated with Boc2O in the presence of a base such as triethylamine or sodium bicarbonate.
  • Solvent: Typical solvents include dichloromethane or acetonitrile.
  • Temperature: Room temperature or slightly elevated temperatures (0–25 °C) are sufficient.
  • Outcome: Formation of the Boc-protected spirocyclic amine, increasing stability and enabling further functionalization.

Carboxylation at the 4'-Position

  • Approach: The carboxylic acid group can be introduced via oxidation of a corresponding aldehyde or alcohol precursor, or by hydrolysis of ester intermediates.
  • Oxidation methods: Use of oxidants like potassium permanganate (KMnO4), chromium-based reagents, or TEMPO-mediated oxidation.
  • Hydrolysis: If starting from ester derivatives (e.g., ethyl or methyl esters), hydrolysis under acidic or basic conditions yields the free carboxylic acid.
  • Purification: Acid-base extraction and recrystallization are standard to isolate the pure acid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Spirocyclization Naphthalene derivative + pyrrolidine precursor, base, reflux solvent Spirocyclic amine intermediate
2 Boc protection Di-tert-butyl dicarbonate, base, DCM, RT Boc-protected spirocyclic amine
3 Oxidation or Hydrolysis KMnO4 or acid/base hydrolysis 1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

Research Findings and Optimization Notes

  • Yield optimization: The cyclization step is critical; yields depend on the choice of solvent, temperature, and base. Polar aprotic solvents and mild bases favor higher selectivity.
  • Stereochemical control: The spiro center configuration can be influenced by chiral auxiliaries or catalysts, though literature specific to this exact compound’s stereoselective synthesis is limited.
  • Protecting group stability: The Boc group is stable under mild acidic and neutral conditions but can be removed under strong acid, allowing selective deprotection if needed.
  • Purity and characterization: The final product is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Comparative Notes on Related Compounds

Similar spirocyclic compounds, such as 1'-tert-butyl 4'-ethyl 3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate, follow analogous synthetic routes but differ in esterification patterns and substituents, which affect their reactivity and biological properties. These comparisons guide synthetic adjustments for target compound optimization.

Chemical Reactions Analysis

Types of Reactions

1’-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Anticancer Research

The compound's unique structure has made it a subject of interest in anticancer drug development. Its ability to interact with specific biological targets could lead to the design of novel therapeutic agents.

Case Study : A recent study investigated the anticancer properties of similar spiro compounds, demonstrating that modifications in the spiro structure can enhance cytotoxicity against various cancer cell lines. The findings suggest that derivatives of 1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid may exhibit improved efficacy in targeting cancer cells .

GPCR Modulation

Research has indicated that compounds with similar structures can act as modulators of G-protein-coupled receptors (GPCRs), which play crucial roles in cell signaling and are common drug targets.

Data Table :

CompoundGPCR TargetActivity
1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acidUnknownPotential Agonist/Antagonist
Analog AGPCR XAgonist
Analog BGPCR YAntagonist

This table illustrates the potential for further exploration of this compound's activity on GPCRs, which could lead to new therapeutic strategies .

Skin Care Formulations

The compound has been explored for its potential use in cosmetic formulations due to its stability and compatibility with various excipients. Its ability to enhance skin hydration and improve texture makes it a valuable ingredient in topical products.

Case Study : In a study evaluating the formulation of topical products using similar compounds, researchers found that incorporating spirocyclic structures improved the sensory properties and moisturizing effects of creams . This suggests that 1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid could enhance product performance.

Safety Assessments

Given the increasing regulatory scrutiny on cosmetic ingredients, understanding the safety profile of this compound is essential. The TOXIN knowledge graph has been utilized to gather toxicological data on similar compounds, providing insights into potential liver toxicity and other adverse effects.

Data Table :

CompoundToxicity ParameterObserved Effect
1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acidLiver EnzymesTBD
Compound CALT LevelsIncreased
Compound DAST LevelsNo Change

This table highlights the need for further investigation into the safety profile of this compound in cosmetic applications .

Mechanism of Action

The mechanism of action of 1’-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3’-pyrrolidine]-4’-carboxylic acid involves the protection of amino groups through the formation of a stable carbamate. This protection is crucial for preventing unwanted reactions during synthesis. The Boc group is cleaved under acidic conditions, releasing the free amine . The molecular targets and pathways involved include interactions with enzymes and proteins, where the compound can act as an inhibitor or substrate .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of spirocyclic pyrrolidine derivatives. Key structural analogues include:

Compound Name Substituents/Modifications Molecular Weight Solubility (mg/mL) Synthetic Accessibility Score
1'-(Tert-Butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid Boc-protected pyrrolidine, carboxylic acid 331.38 (calc.) 0.0575 3.38
(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid Bromo substituent on naphthalene 410.28 0.0442 3.45
1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate Ethyl ester at 4', bromo on naphthalene 466.36 Not reported Not reported
Ethyl 1''-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3''-pyrrolidine]-4''-carboxylate Benzyl group at 1'', ethyl ester at 4'', bromo 428.36 Not reported Not reported

Key Observations :

  • Solubility : The parent compound exhibits moderate solubility (0.0575 mg/mL), while brominated analogues show reduced solubility due to increased hydrophobicity .
  • Synthetic Accessibility : The parent compound’s synthetic accessibility score (3.38) suggests moderate complexity, comparable to its brominated derivative (3.45) .
  • Functional Groups : Bromination or esterification alters reactivity and downstream applications. For example, ethyl esters (e.g., 1'-tert-butyl 4'-ethyl) are often used as intermediates for amide coupling .
Physicochemical and Stereochemical Considerations
  • Hydrogen Bonding : The carboxylic acid group participates in hydrogen bonding, as observed in polyvinyl polymers interacting with ketoprofen . This property may enhance crystallinity or stability in formulations.
  • Stereochemical Complexity : Spirocyclic systems often exhibit multiple chiral centers. For example, 1,3-dipolar cycloadditions yield diastereomers with distinct biological activities . The Boc group may influence puckering dynamics, as described by Cremer-Pople parameters for ring systems .

Biological Activity

1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H25NO4
  • Molecular Weight : 345.41 g/mol
  • CAS Number : 71743661
  • IUPAC Name : 1'-(Tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid

The compound features a spirocyclic structure that contributes to its unique biological interactions.

1. Sigma Receptor Antagonism

Research has indicated that compounds related to this structure can act as selective sigma receptor antagonists. Sigma receptors are implicated in various neurological processes and have been targeted for the treatment of psychiatric disorders and cancer. The compound has shown cytostatic effects against specific cancer cell lines, particularly those expressing sigma receptors, such as MCF-7/ADR cells .

2. Antioxidant Properties

Studies suggest that the compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. The presence of the tert-butoxycarbonyl group enhances stability and solubility, potentially increasing bioavailability in biological systems.

3. Neuroprotective Effects

Preliminary studies indicate that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This activity is particularly relevant in the context of neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Sigma Receptor AntagonismInhibits growth of MCF-7/ADR cancer cells
Antioxidant ActivityReduces oxidative stress in cellular models
Neuroprotective EffectsModulates neurotransmitter release; potential for neuroprotection

Case Study 1: Cancer Cell Line Testing

A study conducted on the MCF-7/ADR human breast cancer cell line demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to sigma receptor antagonism, which disrupted cellular signaling pathways essential for tumor growth .

Case Study 2: Neuroprotection in Animal Models

In a recent animal model study, administration of the compound showed promising results in reducing markers of neuroinflammation and improving cognitive function in subjects exposed to neurotoxic agents. These findings suggest potential therapeutic applications in treating conditions such as Alzheimer's disease .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.